(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3S/c1-20(12-14-5-8-17(23-2)16(19)11-14)24(21,22)10-9-13-3-6-15(18)7-4-13/h3-11H,12H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVLHRNWTKOWBZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)F)S(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC(=C(C=C1)OC)F)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈ClFNO₂S
- Molecular Weight : 369.8 g/mol
- Structure : The compound features a sulfonamide group, which is significant in many biological applications.
The compound acts primarily through modulation of various signaling pathways, particularly those related to angiogenesis and cell proliferation. It has been observed to interact with vascular endothelial growth factor (VEGF) receptors, which play a crucial role in the regulation of blood vessel formation and permeability.
Pharmacological Effects
- Anti-Ischaemic Activity :
- Cell Proliferation :
- Angiogenesis Regulation :
Study 1: Neuroprotective Effects
A study focused on the anti-ischaemic properties of the compound found that it significantly reduced mortality rates in mice subjected to induced cerebral ischemia. The results indicated that treatment with the compound led to improved survival outcomes compared to control groups .
Study 2: Cancer Cell Proliferation
In vitro studies showed that (E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide could enhance the proliferation of specific cancer cells while inhibiting normal cell growth. This differential effect positions the compound as a candidate for targeted cancer therapies .
Data Summary
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-chlorophenyl group introduces stronger electron-withdrawing effects compared to the 4-methoxy or perfluorophenyl groups in analogs like 6d and 6ae. This may enhance electrophilic reactivity and intermolecular interactions (e.g., π-stacking) .
- Stereochemical Consistency : All analogs retain the (E)-configuration, critical for maintaining planar geometry and optimizing ligand-receptor interactions .
Spectral Characterization
- 1H NMR : The target compound’s spectrum would feature a singlet for the methoxy group (δ3.85), aromatic protons (δ6.7–7.5), and a trans-alkene proton (δ7.4–7.6, J = 15–16 Hz), consistent with 6ae and 6d .
- HRMS: Expected [M+H]+ for C17H16ClFNO3S is 368.0523, differing from 6ae (perfluorophenyl, m/z 453) and 6d (m/z 308.0703) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
